Enzymatic Resolution Efficiency: 2‑Bromo‑1‑phenylethanol vs. 2‑Chloro‑1‑phenylethanol in Lipase‑Catalyzed Kinetic Resolution
In a head‑to‑head comparison of halohydrins under identical lipase‑catalyzed resolution conditions, (±)‑2‑bromo‑1‑phenylethanol exhibited a 36% conversion to the corresponding laurate ester, whereas (±)‑2‑chloro‑1‑phenylethanol failed to yield a stable ester product under the same protocol [1]. The bromo‑substrate's superior leaving‑group ability enables effective acylation by Candida rugosa lipase, directly translating into a practical synthetic route for optically enriched bromohydrins. In contrast, the chloro‑analog's reactivity was insufficient to drive the resolution to a preparatively useful extent [1].
| Evidence Dimension | Conversion to ester during lipase‑catalyzed kinetic resolution |
|---|---|
| Target Compound Data | 36% conversion to laurate ester |
| Comparator Or Baseline | (±)-2‑Chloro‑1‑phenylethanol: unstable ester product; resolution not synthetically viable |
| Quantified Difference | Target compound yields a stable, characterizable ester; comparator does not |
| Conditions | Candida rugosa lipase, vinyl acetate as acyl donor, ambient temperature |
Why This Matters
Procurement of the bromo‑congener is mandatory for reproducible lipase‑mediated resolution; the chloro‑analog is not a functional substitute in this industrially relevant biocatalytic process.
- [1] Lara, B. E. (2004). Synthesis and Candida rugosa lipase resolution of some halohydrins. ProQuest Dissertations & Theses, EP10789. View Source
